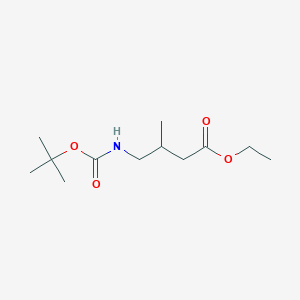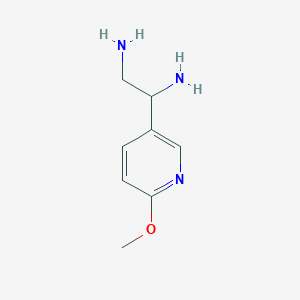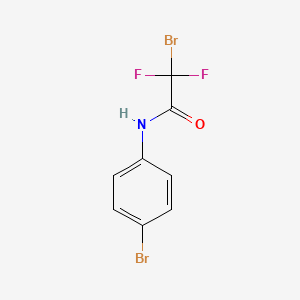
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is a chemical compound that features a fluorinated pyridine ring attached to a methylbenzaldehyde moiety. This compound is of interest due to its unique structural properties, which combine the reactivity of the aldehyde group with the electronic effects imparted by the fluorine atom on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde typically involves the introduction of a fluorine atom into the pyridine ring, followed by the attachment of the methylbenzaldehyde group. One common method involves the use of 2-fluoro-4-methylpyridine as a starting material. This compound can be synthesized through various fluorination reactions, such as the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. For example, the use of palladium-catalyzed coupling reactions can be employed to efficiently attach the methylbenzaldehyde group to the fluorinated pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium hydride (NaH).
Major Products
Oxidation: 4-(2-Fluoropyridin-4-yl)-2-methylbenzoic acid.
Reduction: 4-(2-Fluoropyridin-4-yl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is largely dependent on its specific application. In biological systems, the fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain molecular targets, such as enzymes or receptors. This can lead to the modulation of specific biochemical pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine-4-boronic acid: Another fluorinated pyridine derivative used in similar applications.
4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione: A compound with a similar fluorinated pyridine structure, used in the synthesis of kinase inhibitors.
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A selective inhibitor of MAP4K4, showcasing the versatility of fluorinated pyridine derivatives.
Uniqueness
4-(2-Fluoropyridin-4-yl)-2-methylbenzaldehyde is unique due to its combination of a fluorinated pyridine ring and a methylbenzaldehyde moiety. This structure imparts distinct electronic properties and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.
Propiedades
Fórmula molecular |
C13H10FNO |
|---|---|
Peso molecular |
215.22 g/mol |
Nombre IUPAC |
4-(2-fluoropyridin-4-yl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-6-10(2-3-12(9)8-16)11-4-5-15-13(14)7-11/h2-8H,1H3 |
Clave InChI |
HLHXMWYCHFRSTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=CC(=NC=C2)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





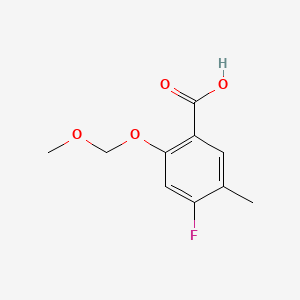


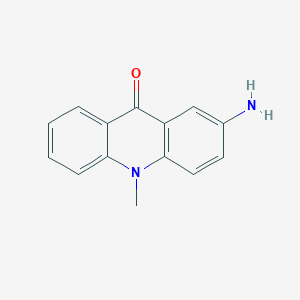
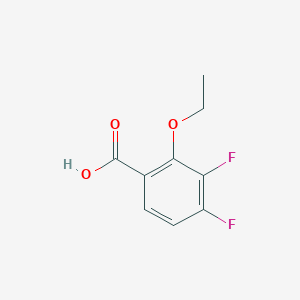
![N-[2-[(3aR,8aS)-3a,8a-Dihydro-8H-indeno[1,2-d]oxazol-2-yl]phenyl]-2-(diphenylphosphino)benzamide](/img/structure/B14021700.png)
